molecular formula C10H7F3O2 B3060745 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone CAS No. 75822-10-5

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B3060745
CAS No.: 75822-10-5
M. Wt: 216.16 g/mol
InChI Key: DHVXSSMVNLIPPN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone is an organic compound featuring a trifluoromethyl group attached to an ethanone moiety, which is further connected to a 2,3-dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,3-dihydrobenzofuran with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9(14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVXSSMVNLIPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505336
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75822-10-5
Record name 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone
1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone
1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone
1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone
1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone
1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethanone

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